SERT Binding Affinity: Mesembrine vs. Fluoxetine vs. Mesembrenone
Mesembrine inhibits the human serotonin transporter (SERT) with a Ki of 1.4 nM, making it approximately 12–22 times more potent than fluoxetine (SERT Ki ≈ 17–31 nM across independent studies) and roughly 19-fold more potent than its closest structural analog, mesembrenone (SERT Ki = 27 nM) [1][2][3]. The potency rank order is mesembrine (1.4 nM) > fluoxetine (≈17 nM) > mesembrenone (27 nM). This quantifiable potency advantage is the strongest single differentiator for end-users requiring maximal target engagement at low molar concentrations.
| Evidence Dimension | SERT binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 1.4 nM |
| Comparator Or Baseline | Fluoxetine Ki ≈ 17–31 nM; Mesembrenone Ki = 27 nM |
| Quantified Difference | Mesembrine is ~12–22× more potent than fluoxetine and ~19× more potent than mesembrenone |
| Conditions | Radioligand binding assay; human SERT expressed in HEK-293 cells (mesembrine); literature consensus Ki values for fluoxetine and mesembrenone |
Why This Matters
Procurement decisions for SERT-focused research programs should prioritize mesembrine over fluoxetine or mesembrenone when sub-nanomolar to low-nanomolar affinity is required.
- [1] Harvey AL, Young LC, Viljoen AM, Gericke NP. Pharmacological actions of the South African medicinal and functional food plant Sceletium tortuosum and its principal alkaloids. J Ethnopharmacol. 2011;137(3):1124-9. View Source
- [2] Owens JM, Knight DL, Nemeroff CB. Second-generation SSRIs: human monoamine transporter binding profile of escitalopram and R-fluoxetine. Biol Psychiatry. 2001;50(5):345-50. (Fluoxetine SERT Ki = 1.4–31 nM range; consensus ≈ 17 nM for racemate). View Source
- [3] Wikipedia – Mesembrenone. SERT Ki = 27 nM; PDE4 Ki = 470 nM. View Source
